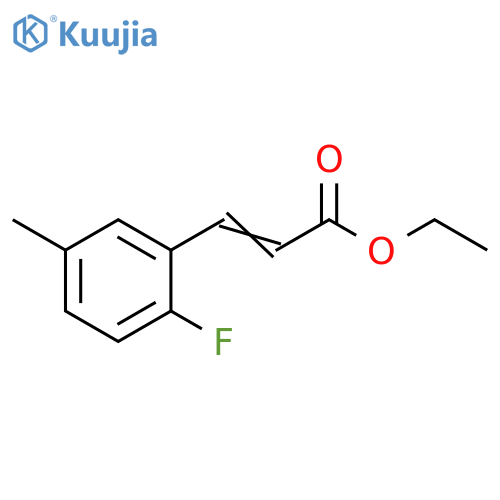

Cas no 1824820-05-4 (Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate)

Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate

- ETHYL (2E)-3-(2-FLUORO-5-METHYLPHENYL)PROP-2-ENOATE

- EN300-1453855

- 1824820-05-4

-

- インチ: 1S/C12H13FO2/c1-3-15-12(14)7-5-10-8-9(2)4-6-11(10)13/h4-8H,3H2,1-2H3

- InChIKey: KEWRZVAYJLEMSN-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C=CC1=CC(C)=CC=C1F

計算された属性

- せいみつぶんしりょう: 208.08995782g/mol

- どういたいしつりょう: 208.08995782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.111±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 286.9±25.0 °C(Predicted)

Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453855-0.25g |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 0.25g |

$670.0 | 2023-05-23 | ||

| Enamine | EN300-1453855-500mg |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1453855-10000mg |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1453855-2.5g |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 2.5g |

$1428.0 | 2023-05-23 | ||

| Enamine | EN300-1453855-10.0g |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 10g |

$3131.0 | 2023-05-23 | ||

| Enamine | EN300-1453855-5.0g |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 5g |

$2110.0 | 2023-05-23 | ||

| Enamine | EN300-1453855-0.1g |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 0.1g |

$640.0 | 2023-05-23 | ||

| Enamine | EN300-1453855-1.0g |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 1g |

$728.0 | 2023-05-23 | ||

| Enamine | EN300-1453855-5000mg |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1453855-250mg |

ethyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate |

1824820-05-4 | 250mg |

$670.0 | 2023-09-29 |

Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate 関連文献

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoateに関する追加情報

Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate: A Comprehensive Overview

Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate, with the CAS number 1824820-05-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of acrylic acid, modified with a fluorinated aromatic substituent. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making it a valuable component in various chemical applications.

Recent studies have highlighted the importance of fluorinated aromatic compounds in modern materials science. Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate has been explored for its potential in polymer synthesis, where its ability to form cross-linked networks has shown promise in creating high-performance materials. The methyl group attached to the aromatic ring further enhances the compound's stability and reactivity, making it a versatile building block for advanced materials.

In terms of synthesis, Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate is typically prepared through a combination of Friedel-Crafts acylation and subsequent esterification reactions. The Friedel-Crafts reaction is a well-established method for introducing acyl groups onto aromatic rings, and its application here ensures the precise placement of the substituents. The resulting product is then subjected to esterification to yield the final compound. This synthetic pathway is both efficient and scalable, making it suitable for industrial applications.

The physical and chemical properties of Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate are highly dependent on its molecular structure. The fluorine atom imparts a degree of electron-withdrawing character to the aromatic ring, which influences the compound's reactivity and solubility. Additionally, the ester group contributes to its ability to form hydrogen bonds, which is crucial for its performance in polymer systems.

Recent research has focused on the application of Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate in the development of stimuli-responsive polymers. These polymers are capable of undergoing reversible changes in their physical properties in response to external stimuli such as temperature or pH. The compound's ability to act as a cross-linking agent has been particularly valuable in this context, enabling the creation of materials with tunable mechanical properties.

Furthermore, Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate has shown potential in drug delivery systems. Its biocompatibility and controlled degradation properties make it an attractive candidate for encapsulating and releasing therapeutic agents. Studies have demonstrated that polymers derived from this compound can be tailored to release drugs at specific rates, offering new possibilities in personalized medicine.

In conclusion, Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate is a multifaceted compound with applications spanning polymer science, materials engineering, and drug delivery. Its unique combination of electronic properties and reactivity positions it as a key player in the development of next-generation materials. As research continues to uncover new uses for this compound, its role in advancing technological and medical frontiers will undoubtedly grow.

1824820-05-4 (Ethyl 3-(2-fluoro-5-methylphenyl)-2-propenoate) 関連製品

- 1421461-73-5(2-{[1-(naphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine)

- 1531668-49-1(N-[(4-chlorothiophen-2-yl)methyl]-4-(trifluoromethyl)aniline)

- 1805414-39-4(4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride)

- 1258777-30-8(3-Pyridinesulfonamide, 6-cyano-N-[1-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-yl]-)

- 1042516-61-9(1-(4-phenoxyphenyl)butan-1-amine)

- 94831-82-0(O-(3,4-dichlorophenyl)hydroxylamine)

- 1696243-62-5(Quinoline, 4,8-dichloro-7-methyl-3-nitro-)

- 1448071-77-9(4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine)

- 552850-73-4([(5-chloropyridin-2-yl)carbamoyl]formic acid)

- 1806881-99-1(4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid)